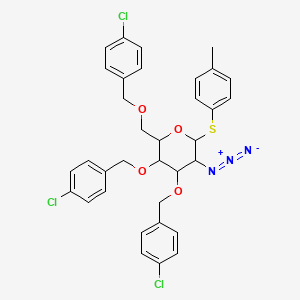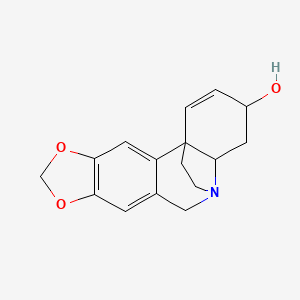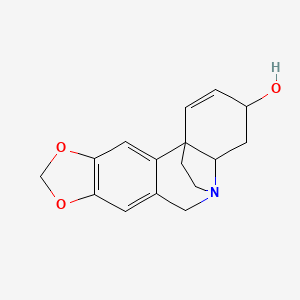
5-(6)-Carboxy RhodFluor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6)-Carboxy RhodFluor is a fluorescent dye known for its high sensitivity and selectivity in detecting various biological and chemical substances. It is widely used in scientific research due to its ability to emit fluorescence under specific conditions, making it an invaluable tool in fields such as biochemistry, molecular biology, and medical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6)-Carboxy RhodFluor typically involves the reaction of rhodamine derivatives with carboxylic acid groups. One common method includes the condensation of rhodamine B with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(6)-Carboxy RhodFluor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorescent derivatives.
Reduction: Reduction reactions can modify the fluorescence properties of the dye.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions are typically various fluorescent derivatives of this compound, each with unique properties suitable for specific applications.
Aplicaciones Científicas De Investigación
5-(6)-Carboxy RhodFluor is extensively used in scientific research, including:
Chemistry: As a fluorescent probe to detect and quantify chemical substances.
Biology: In cell imaging and tracking, due to its ability to stain cells and organelles.
Medicine: For diagnostic purposes, such as detecting cancer cells or monitoring pH changes in biological systems.
Industry: Used in the development of sensors and diagnostic kits.
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another fluorescent dye with similar properties but different applications.
Fluorescein: A widely used dye in biological staining and diagnostics.
Texas Red: Known for its use in fluorescence microscopy.
Uniqueness
5-(6)-Carboxy RhodFluor is unique due to its high sensitivity and selectivity, making it particularly useful in applications requiring precise detection and quantification. Its ability to undergo various chemical modifications also allows for customization in different research settings.
Propiedades
Fórmula molecular |
C26H20NO4- |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid;hydride |
InChI |
InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1 |
Clave InChI |
XULVEFCFZBLKOP-UHFFFAOYSA-N |
SMILES canónico |
[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate](/img/structure/B12320783.png)
![1-(3-Hydroxypropyl)-5-[2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carbonitrile](/img/no-structure.png)


![1,2,6b,9,9,12a-hexamethyl-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-10-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-6a-carboxylic acid](/img/structure/B12320825.png)
![11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320829.png)
